N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-17(21)3-2-4-18(14)24-11-9-23(10-12-24)13-19(25)22-16-7-5-15(20)6-8-16/h2-8H,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKJFRTLQHATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological properties, including synthesis, activity against various pathogens, and molecular interactions.
1. Chemical Structure and Synthesis
The compound can be described by the following structural formula:
Synthesis Methods:
The synthesis typically involves the reaction of piperazine derivatives with substituted phenyl groups. For instance, a common method is the Suzuki cross-coupling reaction, which allows for the formation of complex arylpiperazine structures. The effective synthesis of this compound has been documented in several studies, emphasizing its efficiency and yield .
2.1 Antimicrobial Activity
This compound shows promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria: Such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria: Including Escherichia coli.
- Fungal species: Particularly Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities vary, indicating differing levels of potency against each pathogen type .
2.2 Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay has been employed to evaluate its cytotoxic effects, revealing that certain derivatives show enhanced activity compared to standard chemotherapeutics .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:
- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits protein synthesis, which is crucial for bacterial growth and replication.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
5.
This compound represents a valuable candidate in medicinal chemistry with notable antimicrobial and anticancer properties. Ongoing research into its mechanism of action and optimization of its structure could lead to the development of new therapeutic agents targeting resistant pathogens and cancer cells.
Scientific Research Applications
Antipsychotic Activity
N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide has been studied for its potential as an antipsychotic agent. Its structural similarity to known neuroleptics indicates that it may exhibit activity against certain psychiatric disorders. Preliminary studies suggest promising results in terms of efficacy against specific symptoms associated with psychosis.
Antimicrobial Properties
Research indicates that compounds containing piperazine derivatives often demonstrate diverse biological activities, including antimicrobial properties. This compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. This application is particularly relevant in the context of rising antibiotic resistance.
Anticancer Potential
There is growing interest in the compound's potential as an anticancer agent. Studies have highlighted the importance of piperazine derivatives in cancer treatment, exploring their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's unique structure may confer distinct pharmacological properties that enhance its efficacy against specific cancer types .
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methodologies, often yielding products with moderate to high purity. The reaction conditions are optimized for specific substrates, allowing for efficient synthesis.
Synthetic Pathways:
- Nucleophilic Substitution: The bromine atom can act as a leaving group in substitution reactions.
- Electrophilic Aromatic Substitution: The piperazine moiety can undergo further functionalization through electrophilic aromatic substitution or alkylation reactions.
- Hydrolysis: The acetamide group may undergo hydrolysis under certain conditions, leading to the formation of corresponding amines.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)acetamide | Contains a bromobenzene and acetamide group | Simpler structure, lacks piperazine |
| N-(4-chloro-3-methylphenyl)acetamide | Contains a chlorinated aromatic ring | Similar but lacks piperazine linkage |
| 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl) | More complex with additional rings | Incorporates triazole moiety |
This table highlights how this compound stands out due to its combination of halogenated phenolic groups and the piperazine structure, which may confer distinct pharmacological properties not present in simpler or structurally different compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological activities of related compounds:
- A study on thiazole derivatives demonstrated promising antimicrobial activity against various bacterial strains and anticancer activity against MCF7 breast cancer cells, suggesting that modifications to the piperazine structure can yield compounds with enhanced biological activities .
- Molecular docking studies have been employed to elucidate binding interactions between synthesized compounds and biological targets, enhancing our understanding of their mechanisms of action .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes acid-catalyzed hydrolysis , cleaving the amide bond to form carboxylic acids.
Experimental Protocol
-
Reagents : Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr).
-
Conditions : 80–85°C for 3–5 hours.
-
Product : 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetic acid .
| Parameter | Value |
|---|---|
| Temperature Range | 80–85°C |
| Reaction Time | 3–5 hours |
| Yield | 70–85% (depending on acid) |
This reaction is critical for modifying the compound’s pharmacological profile or synthesizing derivatives .
Nucleophilic Substitution
The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic substitution.
Example Reaction
-
Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Solvent : Aqueous ethanol or DMF.
-
Nucleophile : Hydroxide (OH⁻), amines (NH₃), or thiols (SH⁻).
| Substitution Site | Product | Conditions |
|---|---|---|
| 4-Bromophenyl | 4-Hydroxyphenyl derivative | NaOH, 60°C, 12 hours |
| 4-Bromophenyl | 4-Aminophenyl derivative | NH₃, DMF, 80°C |
Substitution reactions enable functional group diversification, enhancing the compound’s utility in structure-activity relationship studies .
Piperazine Ring Functionalization
The piperazine ring participates in cyclization and alkylation reactions.
Cyclization Protocol
-
Reagents : N,N-bis(2-chloroethyl)amine derivatives, (R)-4-(chlorophenyl)phenylmethyl amine.
-
Conditions : Toluene or DMF at 120–130°C with K₂CO₃.
Key Observations
-
Reaction efficiency depends on the base (e.g., K₂CO₃ > TEA).
-
Solvents with high boiling points (e.g., DMF) improve yields by enabling prolonged heating .
Oxidation and Reduction
While direct data on oxidation/reduction of this compound is limited, analogous piperazine-acetamide derivatives undergo:
-
Oxidation : Piperazine rings may form N-oxides using H₂O₂ or mCPBA.
-
Reduction : Acetamide carbonyl groups can be reduced to alcohols with LiAlH₄ .
Stability Under Ambient Conditions
The compound exhibits stability in dry, dark environments but may degrade under:
-
Acidic Conditions : Hydrolysis accelerates below pH 3.
-
UV Exposure : Photolytic cleavage of the C-Br bond occurs, forming aryl radicals .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Amide Formation | EDC, TEA, DCM | Target compound | 75–85 |
| Acid Hydrolysis | H₂SO₄, 80°C | Carboxylic acid derivative | 70–85 |
| Nucleophilic Substitution | NaOH, ethanol, 60°C | 4-Hydroxyphenyl analog | 60–75 |
| Cyclization | K₂CO₃, toluene, 130°C | Piperazine heterocycle | 65–80 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9)
- Structure : Features a 3-chlorophenyl group on the piperazine ring and a 4-bromo-2-methylphenyl group on the acetamide.
- Molecular Formula : C₁₉H₂₁BrClN₃O; Molar Mass : 422.75 g/mol.
- Key Differences : The absence of a methyl group on the 3-chlorophenyl substituent reduces steric hindrance compared to the target compound. This may influence receptor binding affinity and metabolic stability .
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
- Structure : Piperazine substituted with 2,6-dimethylphenyl and acetamide linked to 4-bromophenyl.
- Molecular Formula : C₂₀H₂₄BrN₃O; Molar Mass : 402.34 g/mol.
Variations in the Acetamide-Linked Aromatic Group
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15)
- Structure : Acetamide linked to 3-(trifluoromethyl)phenyl and piperazine substituted with 2-chlorophenyl.
- Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic resistance but may reduce CNS penetration due to increased polarity. The 2-chlorophenyl substituent on piperazine favors σ-receptor binding, as seen in anticonvulsant studies .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : Features a sulfonyl group on the piperazine and a 4-fluorophenyl acetamide.
- Molecular Formula : C₁₉H₂₂FN₃O₃S; Molar Mass : 403.46 g/mol.
- Key Differences : The sulfonyl group introduces strong hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier (BBB) penetration. The fluorine atom on the phenyl ring enhances bioavailability through reduced first-pass metabolism .
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Analogs such as 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15) demonstrated significant anticonvulsant effects in maximal electroshock (MES) tests, with ED₅₀ values < 50 mg/kg. The target compound’s 3-chloro-2-methylphenyl group may similarly enhance anticonvulsant activity by modulating sodium or calcium channels .
P-gp Inhibition
- Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition. The target compound’s bromophenyl group could similarly interact with P-gp’s hydrophobic binding pockets, though its efficacy requires experimental validation .
Antimicrobial and Antifungal Activity
- Acetamide derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) showed potent activity against gram-positive bacteria (MIC = 8 µg/mL). The target compound’s halogenated aromatic systems may confer comparable antimicrobial properties, though substituent positioning is critical for target specificity .
Physicochemical and Structural Analysis
Melting Points and Solubility
Electronic and Steric Effects
- The 3-chloro-2-methylphenyl group on the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, optimizing π-π stacking and van der Waals interactions.
Q & A
Basic: What are the key considerations in designing a synthesis pathway for N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide?
Methodological Answer:
The synthesis pathway should prioritize high-yield reactions and regioselective coupling. A common approach involves:
- Step 1: Preparing the piperazine intermediate (e.g., 4-(3-chloro-2-methylphenyl)piperazine) via nucleophilic substitution or Buchwald–Hartwig amination .
- Step 2: Coupling the piperazine with a bromophenyl acetamide precursor using a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and NMR for intermediate validation .
Key challenges include minimizing byproducts (e.g., N-alkylation side reactions) and optimizing solvent polarity for intermediate solubility.
Advanced: How can researchers resolve discrepancies in crystallographic data when analyzing the molecular structure of this compound?
Methodological Answer:
Discrepancies in bond angles or torsion angles (e.g., deviations in piperazine ring planarity) can arise from crystal packing effects. Strategies include:
- Comparative Analysis: Cross-referencing with analogous structures (e.g., N-(4-bromophenyl)piperazine derivatives) to identify common distortions .
- Computational Validation: Using DFT calculations to compare experimental X-ray data with gas-phase optimized geometries .
- Temperature-Dependent Studies: Repeating crystallography at varying temperatures to assess thermal motion impacts on bond lengths .
Contradictions in nitro group orientations (e.g., ) may require revisiting refinement parameters or exploring alternative space groups.
Basic: What spectroscopic techniques are essential for characterizing this acetamide derivative?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion) and detect halogen isotopic patterns .
- IR Spectroscopy: Confirming amide C=O stretch (~1650–1700 cm⁻¹) and absence of unreacted carboxylic acid .
Advanced: What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in receptor binding studies?
Methodological Answer:
- Substituent Variation: Systematically modifying the bromophenyl (electron-withdrawing) and chlorophenyl (steric bulk) groups to assess affinity for targets like serotonin or dopamine receptors .
- Docking Studies: Using software (e.g., AutoDock Vina) to model interactions with receptor binding pockets, focusing on piperazine nitrogen lone pairs and halogen bonding .
- In Vitro Assays: Testing analogs in competitive binding assays (e.g., radioligand displacement) to quantify Ki values and correlate with structural features .
Contradictions in activity across assays may arise from off-target effects or differences in cell membrane permeability .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation or moisture absorption .
- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can conflicting in vitro biological activity data be reconciled when testing this compound's efficacy across different cell lines?
Methodological Answer:
- Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times to reduce variability .
- Dose-Response Curves: Use 8–12 concentration points to calculate EC50/IC50 values and assess potency thresholds .
- Mechanistic Profiling: Combine transcriptomics (e.g., RNA-seq) with functional assays to identify off-target pathways (e.g., kinase inhibition) that may explain discrepancies .
- Metabolic Stability Testing: Evaluate compound stability in cell media (e.g., LC-MS for degradation products) to rule out false negatives .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to remove unreacted amines or acids .
- Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane:EtOAc 3:1 → 1:2) to separate acetamide derivatives from piperazine byproducts .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals, verified by melting point analysis and HPLC (>95% purity) .
Advanced: What computational tools are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate membrane permeation using CHARMM-GUI to assess passive diffusion rates .
- Metabolite Identification: Employ GLORYx or similar platforms to predict phase I/II metabolism sites (e.g., piperazine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
